molecular formula C12H17N3O3 B2493801 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 2060026-66-4

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B2493801
CAS No.: 2060026-66-4
M. Wt: 251.286
InChI Key: DVVLCLUZIDHVER-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that features a unique combination of an oxane ring and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxane ring, followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A similar compound with an oxane ring but lacking the benzotriazole moiety.

    Benzotriazole derivatives: Compounds that share the benzotriazole core but differ in other functional groups.

Uniqueness

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to its combination of an oxane ring and a benzotriazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-12(17)8-1-2-10-11(7-8)15(14-13-10)9-3-5-18-6-4-9/h8-9H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVLCLUZIDHVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)N(N=N2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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